Cas no 2228743-36-8 (3-(1H-indol-2-yl)methylpiperidin-3-ol)

3-(1H-Indol-2-yl)methylpiperidin-3-ol is a heterocyclic compound featuring a piperidine core substituted with an indole moiety and a hydroxyl group at the 3-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both indole and piperidine scaffolds suggests potential bioactivity, particularly in CNS-targeted applications. The hydroxyl group enhances solubility and provides a handle for further functionalization. Its stereochemistry may influence binding affinity in chiral environments, offering opportunities for enantioselective synthesis. The compound's stability under standard conditions facilitates handling and storage, while its modular design allows for diverse derivatization pathways in medicinal chemistry research.
3-(1H-indol-2-yl)methylpiperidin-3-ol structure
2228743-36-8 structure
商品名:3-(1H-indol-2-yl)methylpiperidin-3-ol
CAS番号:2228743-36-8
MF:C14H18N2O
メガワット:230.305523395538
CID:5804506
PubChem ID:165674616

3-(1H-indol-2-yl)methylpiperidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(1H-indol-2-yl)methylpiperidin-3-ol
    • 2228743-36-8
    • EN300-1768079
    • 3-[(1H-indol-2-yl)methyl]piperidin-3-ol
    • インチ: 1S/C14H18N2O/c17-14(6-3-7-15-10-14)9-12-8-11-4-1-2-5-13(11)16-12/h1-2,4-5,8,15-17H,3,6-7,9-10H2
    • InChIKey: VCPNHUHXRCILAE-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2=CC3C=CC=CC=3N2)CNCCC1

計算された属性

  • せいみつぶんしりょう: 230.141913202g/mol
  • どういたいしつりょう: 230.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 48Ų

3-(1H-indol-2-yl)methylpiperidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1768079-0.1g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
0.1g
$1144.0 2023-09-20
Enamine
EN300-1768079-1.0g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
1g
$1299.0 2023-06-03
Enamine
EN300-1768079-1g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
1g
$1299.0 2023-09-20
Enamine
EN300-1768079-0.05g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
0.05g
$1091.0 2023-09-20
Enamine
EN300-1768079-10g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
10g
$5590.0 2023-09-20
Enamine
EN300-1768079-5g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
5g
$3770.0 2023-09-20
Enamine
EN300-1768079-0.5g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
0.5g
$1247.0 2023-09-20
Enamine
EN300-1768079-10.0g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
10g
$5590.0 2023-06-03
Enamine
EN300-1768079-5.0g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
5g
$3770.0 2023-06-03
Enamine
EN300-1768079-2.5g
3-[(1H-indol-2-yl)methyl]piperidin-3-ol
2228743-36-8
2.5g
$2548.0 2023-09-20

3-(1H-indol-2-yl)methylpiperidin-3-olに関する追加情報

3-(1H-indol-2-yl)methylpiperidin-3-ol (CAS No. 2228743-36-8)

The compound 3-(1H-indol-2-yl)methylpiperidin-3-ol, with the CAS number 2228743-36-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole moiety with a piperidine ring, making it a valuable subject for both academic and industrial research.

Indole, a bicyclic heterocycle consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is a common structural motif in many natural products and bioactive compounds. In 3-(1H-indol-2-yl)methylpiperidin-3-ol, the indole group is attached to the piperidine ring via a methylene bridge at the 2-position of the indole. This substitution pattern is critical for the compound's biological activity and chemical reactivity.

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, contributes to the molecule's flexibility and ability to form hydrogen bonds. The hydroxyl group (-OH) located at the 3-position of the piperidine ring further enhances its potential for participation in hydrogen bonding, which is often associated with favorable pharmacokinetic properties such as solubility and bioavailability.

Recent studies have highlighted the importance of indole-containing compounds in drug discovery, particularly in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The unique electronic and steric properties of indole derivatives make them ideal candidates for targeting various biological pathways. For instance, 3-(1H-indol-2-yl)methylpiperidin-3-ol has been investigated for its potential as an anti-inflammatory agent, where its ability to inhibit cyclooxygenase (COX) enzymes has shown promise in preclinical models.

In addition to its pharmacological applications, 3-(1H-indol-2-yl)methylpiperidin-3-ol has also been explored for its role in organic synthesis as an intermediate in the construction of more complex molecules. Its versatility as a building block stems from the reactivity of both the indole and piperidine moieties, which can undergo various transformations such as alkylation, acylation, and oxidation reactions.

From a synthetic perspective, the preparation of 3-(1H-indol-2-yl)methylpiperidin-3-ol typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methodologies. For example, one common approach involves the coupling of an indole derivative with a suitably substituted piperidine alcohol using palladium-catalyzed cross-coupling reactions. The optimization of these reactions has led to improved yields and selectivity, making this compound more accessible for large-scale production.

Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of 3-(1H-indol-2-yLMethylPiperidin - 3 - ol. Quantum mechanical calculations have been employed to study its electronic structure, which has shed light on its reactivity towards various nucleophiles and electrophiles. These studies have not only enhanced our understanding of its chemical behavior but also guided the design of more efficient synthetic routes.

In terms of biological activity, indole-containing compounds like 3-(1H-indol - 2 - yLMethylPiperidin - 3 - ol have been shown to exhibit diverse effects on cellular signaling pathways. For instance, some derivatives have demonstrated potent anti-proliferative activity against cancer cell lines by modulating key oncogenic pathways such as MAPK/ERK or PI3K/AKT. These findings underscore the potential of this class of compounds as leads for anti-cancer drug development.

Beyond pharmacology, indole derivatives are also being explored for their applications in materials science. For example, certain indole-containing polymers have exhibited unique electronic properties that make them suitable for use in organic electronics. While 3-(1H-indol - 2 - yLMethylPiperidin - 3 - ol itself may not be directly applicable in this context, its structural analogs could serve as valuable precursors for such materials.

In conclusion, 3-(1H-indol - 2 - yLMethylPiperidin - 3 - ol (CAS No. 2228743 - 36 - 8) stands out as a versatile and intriguing molecule with applications spanning organic synthesis, pharmacology, and materials science. Its unique combination of structural features continues to inspire researchers across disciplines to explore its full potential.

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